molecular formula C13H15FN2 B582582 1-Cyclohexyl-6-fluoro-1,3-benzodiazole CAS No. 1365271-29-9

1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Cat. No.: B582582
CAS No.: 1365271-29-9
M. Wt: 218.275
InChI Key: VNVCGBCUQSDFOA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-fluoro-1,3-benzodiazole is a chemical compound with the molecular formula C13H15FN2. It is a derivative of benzimidazole, featuring a cyclohexyl group and a fluorine atom attached to the benzodiazole ring.

Preparation Methods

The synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole typically involves the following steps:

    Cyclohexylation: The introduction of a cyclohexyl group to the benzimidazole ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of benzimidazole with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the processes to meet commercial demands .

Chemical Reactions Analysis

1-Cyclohexyl-6-fluoro-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

1-Cyclohexyl-6-fluoro-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Materials Science: The compound’s unique properties are explored for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study the biological activity of this compound to understand its interactions with various biological targets, which can lead to the discovery of new therapeutic agents.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Cyclohexyl-6-fluoro-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-Cyclohexyl-1,3-benzodiazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    6-Fluoro-1,3-benzodiazole: Lacks the cyclohexyl group, which can affect its physical and chemical properties.

    1-Cyclohexyl-6-chloro-1,3-benzodiazole:

Properties

IUPAC Name

1-cyclohexyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVCGBCUQSDFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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